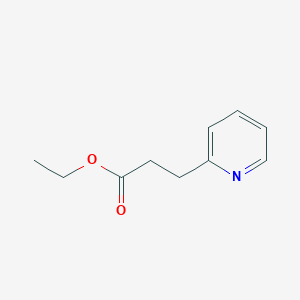

Ethyl 3-(pyridin-2-YL)propanoate

Übersicht

Beschreibung

Ethyl 3-(pyridin-2-YL)propanoate is a chemical compound with the empirical formula C10H13NO2S . It is a solid substance and is one of the most important intermediates in the synthesis of Dabigatran etexilate , a thrombin inhibitor used to treat thromboses and cardiovascular diseases .

Synthesis Analysis

The synthesis of Ethyl 3-(pyridin-2-YL)propanoate has been reported in several studies . For instance, a new heterocyclic compound ethyl 3-(3-amino-4-(methylamino)-N-(pyridin-2-yl)benzamido)propanoate was designed using 4-(methylamino)-3-nitrobenzoic acid as a starting material and was successfully obtained via a multiple synthesis route .Molecular Structure Analysis

The molecular structure of Ethyl 3-(pyridin-2-YL)propanoate has been characterized by IR, 1H NMR, and single crystal X-ray crystallography . The whole molecule is planar with the dihedral angle between the planes of the aromatic ring and the side chain being very small .Chemical Reactions Analysis

The chemical reactions involved in the synthesis of Ethyl 3-(pyridin-2-YL)propanoate have been studied . The synthesis involves multiple steps, including the production of 4-(methylamino)-3-nitrobenzoyl chloride, which is then reacted with ethyl 3-(pyridin-2-ylamino)propanoate to obtain the final product .Physical And Chemical Properties Analysis

Ethyl 3-(pyridin-2-YL)propanoate is a solid substance . It has a molecular weight of 211.28 and its SMILES string is CCOC(CCSC1=CC=CC=N1)=O . The compound has a density of 1.164 g/mL .Wissenschaftliche Forschungsanwendungen

Medicinal Chemistry

Ethyl 3-(pyridin-2-YL)propanoate: is a valuable compound in medicinal chemistry due to its structural versatility. It serves as a building block for synthesizing various bioactive molecules, particularly those with potential therapeutic effects against diseases. For instance, it’s an intermediate in the synthesis of Dabigatran etexilate , a thrombin inhibitor used to treat thromboses and cardiovascular diseases .

Pharmaceutical Research

In pharmaceutical research, this compound is utilized for creating new drug candidates. Its pyridine moiety is a common motif in drugs due to its nitrogen heterocycle, which often contributes to binding affinity and specificity towards biological targets. The ethyl ester group can be modified to alter the drug’s pharmacokinetic properties .

Agrochemical Synthesis

The compound’s reactivity makes it suitable for developing agrochemicals. It can be used to synthesize herbicides, fungicides, and insecticides. The pyridine ring can interact with various enzymes and receptors in pests, leading to the development of compounds that are effective at controlling agricultural pests .

Fine Chemical Manufacturing

Ethyl 3-(pyridin-2-YL)propanoate: is also important in the manufacturing of fine chemicals, which are pure, complex, single chemical substances. These chemicals are produced in limited quantities and used as starting materials or intermediates for specialized applications, including electronics, catalysts, and photographic materials .

Material Science

In material science, this compound can contribute to the synthesis of new materials with desirable properties. For example, it can be used to create polymers with specific features such as conductivity, biodegradability, or thermal stability. The pyridine ring can impart rigidity to the polymer chains, affecting the material’s properties .

Biomarkers for Tobacco and Cancer Research

Lastly, Ethyl 3-(pyridin-2-YL)propanoate has applications in cancer research. It’s used in the study of human urinary carcinogen metabolites, providing insights into tobacco use and cancer. The compound can serve as a biomarker in epidemiological studies to understand the relationship between tobacco exposure and cancer risk.

Wirkmechanismus

Ethyl 3-(pyridin-2-YL)propanoate is an important intermediate in the synthesis of Dabigatran etexilate , a thrombin inhibitor. Thrombin is a key enzyme in the blood clotting process, and inhibitors of thrombin can prevent the formation of blood clots, making them useful in the treatment of thromboses and cardiovascular diseases .

Safety and Hazards

Eigenschaften

IUPAC Name |

ethyl 3-pyridin-2-ylpropanoate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H13NO2/c1-2-13-10(12)7-6-9-5-3-4-8-11-9/h3-5,8H,2,6-7H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MWOKKDYGYSPXIO-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC(=O)CCC1=CC=CC=N1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H13NO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID30324180 | |

| Record name | Ethyl 3-(pyridin-2-yl)propanoate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30324180 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

179.22 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

Ethyl 3-(pyridin-2-YL)propanoate | |

CAS RN |

2739-74-4 | |

| Record name | 2739-74-4 | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=405971 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | Ethyl 3-(pyridin-2-yl)propanoate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30324180 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthesis routes and methods I

Procedure details

Synthesis routes and methods II

Procedure details

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![3-Chloro-[1,2,4]triazolo[4,3-a]pyridine](/img/structure/B1584376.png)

![N-[6-(prop-2-enoylamino)hexyl]prop-2-enamide](/img/structure/B1584377.png)

![(1R,9R,10S,12S,13R,14S,16S)-13-ethyl-8-methyl-8,15-diazahexacyclo[14.2.1.01,9.02,7.010,15.012,17]nonadeca-2,4,6-triene-14,18-diol](/img/structure/B1584379.png)

![4-Chlorobenzo[d]thiazol-2(3H)-one](/img/structure/B1584385.png)